Avatrombopag Maleate

Description

Properties

IUPAC Name |

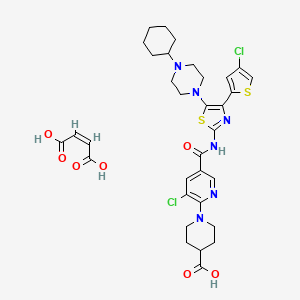

(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISPBGHDNZYFNM-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38Cl2N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027855 | |

| Record name | Avatrombopag maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677007-74-8 | |

| Record name | Avatrombopag maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677007748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avatrombopag maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVATROMBOPAG MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW7M2P1IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avatrombopag Maleate: A Deep Dive into its Mechanism of Action on the TPO Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Avatrombopag maleate is a second-generation, orally bioavailable small-molecule thrombopoietin (TPO) receptor agonist.[1] It is designed to mimic the effects of endogenous TPO, the primary regulator of platelet production. This guide provides a comprehensive technical overview of the molecular mechanism of action of avatrombopag on the TPO receptor (c-Mpl), detailing its binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action

Avatrombopag functions by binding to and activating the TPO receptor, which is expressed on the surface of megakaryocyte progenitor cells and megakaryocytes in the bone marrow.[2] This interaction initiates a signaling cascade that stimulates the proliferation and differentiation of these cells, ultimately leading to an increased production of platelets.[2][3]

A key feature of avatrombopag's mechanism is its binding to the transmembrane domain of the TPO receptor.[3] This is a distinct binding site from that of endogenous TPO, which interacts with the extracellular domain. Consequently, avatrombopag does not compete with endogenous TPO for binding and their effects on megakaryopoiesis can be additive.

Quantitative Analysis of Avatrombopag Activity

The biological activity of avatrombopag has been quantified through various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Cell Line/System | Value | Reference |

| EC50 (Cell Proliferation) | Murine Ba/F3 cells expressing human TPO-R | 3.3 nmol/L | |

| EC50 (Megakaryocyte Differentiation) | Human cord blood CD34+ cells | 25.0 nmol/L |

Signaling Pathways Activated by Avatrombopag

Upon binding to the TPO receptor, avatrombopag induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways critical for megakaryopoiesis. The primary pathways activated are:

-

JAK-STAT Pathway: Avatrombopag binding leads to the phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to upregulate genes involved in cell proliferation and differentiation.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade, is also activated by avatrombopag. This pathway plays a crucial role in transmitting signals from the cell surface to the nucleus to regulate cell growth and division.

-

PI3K-Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is another downstream target of avatrombopag-mediated TPO receptor activation. This pathway is essential for cell survival and inhibition of apoptosis.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of avatrombopag.

TPO Receptor Binding Assay (Competitive Radioligand Binding)

This assay is designed to determine the binding affinity of avatrombopag to the TPO receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human TPO receptor (e.g., Ba/F3-hTPO-R).

-

Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled TPO receptor ligand is incubated with the cell membranes in the presence of increasing concentrations of avatrombopag.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of avatrombopag that inhibits 50% of radioligand binding) can be determined. The Ki (inhibition constant) is then calculated from the IC50 value.

Cell Proliferation Assay

This assay measures the ability of avatrombopag to stimulate the proliferation of TPO-dependent cells.

Methodology:

-

Cell Seeding: Ba/F3 cells stably expressing the human TPO receptor are seeded into a 96-well plate in a growth medium lacking IL-3.

-

Treatment: The cells are treated with a range of concentrations of avatrombopag.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.

-

Viability Measurement: A cell viability reagent (e.g., MTT or a luminescent ATP-based assay) is added to each well.

-

Signal Detection: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of avatrombopag that induces a half-maximal proliferative response) is calculated.

STAT3 Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the STAT3 signaling pathway in response to avatrombopag.

Methodology:

-

Cell Treatment: A suitable cell line expressing the TPO receptor (e.g., UT-7/TPO) is treated with avatrombopag for a specific time course.

-

Cell Lysis: The cells are lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Signal Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the bands corresponds to the amount of p-STAT3. The membrane is often stripped and re-probed for total STAT3 as a loading control.

Megakaryocyte Differentiation Assay

This assay assesses the ability of avatrombopag to induce the differentiation of hematopoietic stem/progenitor cells into mature megakaryocytes.

Methodology:

-

Cell Isolation: CD34+ hematopoietic stem and progenitor cells are isolated from human cord blood or bone marrow.

-

Cell Culture: The CD34+ cells are cultured in a specialized medium supplemented with cytokines that support megakaryopoiesis, including avatrombopag.

-

Differentiation Period: The cells are cultured for an extended period (e.g., 10-14 days) to allow for differentiation.

-

Analysis: The differentiation of cells into megakaryocytes is assessed by:

-

Flow Cytometry: Staining the cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41 and CD42b, and analyzing them using a flow cytometer.

-

Morphological Analysis: Examining the cells under a microscope to identify the characteristic large, multi-lobulated nuclei of mature megakaryocytes.

-

Conclusion

This compound exerts its thrombopoietic effects through a well-defined mechanism of action on the TPO receptor. By binding to the transmembrane domain of the receptor, it activates key intracellular signaling pathways, including the JAK-STAT and MAPK pathways, leading to the proliferation and differentiation of megakaryocytes and a subsequent increase in platelet production. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of avatrombopag and other novel TPO receptor agonists.

References

An In-depth Technical Guide on the Pharmacodynamics of Avatrombopag Maleate in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avatrombopag maleate is an orally administered, small-molecule thrombopoietin receptor agonist (TPO-RA) that has demonstrated efficacy in treating thrombocytopenia.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of avatrombopag, detailing its mechanism of action, dose-response relationships, and effects on platelet counts in various preclinical models. The information is presented to aid researchers, scientists, and drug development professionals in understanding the fundamental pharmacology of this compound.

Mechanism of Action

Avatrombopag acts as a TPO-RA, mimicking the biological effects of endogenous thrombopoietin (TPO).[3][4] It selectively binds to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their precursors.[5] This binding is distinct from the site where endogenous TPO binds, allowing for an additive effect on megakaryocytopoiesis.

Upon binding, avatrombopag initiates a cascade of intracellular signaling events crucial for platelet production. This includes the activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways. Specifically, it promotes the tyrosine phosphorylation of STAT3 and STAT5 and the threonine phosphorylation of ERK. This signaling cascade results in the proliferation and differentiation of megakaryocyte progenitor cells, ultimately leading to increased platelet production.

Preclinical Efficacy

In Vitro Studies

-

Cell Proliferation: Avatrombopag has been shown to stimulate the proliferation of human c-Mpl-Ba/F3 cells in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of 3.3 ± 0.2 nmol/L. Another study reported an EC50 of 33 ± 2 nmol/L for the same cell line.

-

Megakaryocyte Colony Formation: It promotes megakaryocyte colony formation from human CD34+ cells with an EC50 of 24.8 ± 7.8 nmol/L. The maximal effect observed was comparable to that of recombinant human TPO (rhTPO).

| In Vitro Model | Parameter | Result |

| Human c-Mpl-Ba/F3 cells | EC50 for proliferation | 3.3 ± 0.2 nmol/L |

| Human c-Mpl-Ba/F3 cells | EC50 for proliferation | 33 ± 2 nmol/L |

| Human CD34+ cells | EC50 for megakaryocyte colony formation | 24.8 ± 7.8 nmol/L |

In Vivo Studies

-

Animal Models: In vivo efficacy has been demonstrated in non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice transplanted with human fetal liver CD34+ cells.

-

Dose-Dependent Platelet Increase: Oral administration of avatrombopag in these mice resulted in a dose-dependent increase in human platelet counts. Importantly, this increase in platelet count was not associated with an increase in platelet activation or reactivity.

| Animal Model | Dosing | Outcome |

| NOD/SCID mice with human CD34+ cells | Oral administration | Dose-dependent increase in human platelet counts |

| No effect on platelet activation or reactivity |

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the concentration-dependent effect of avatrombopag on the proliferation of TPO-dependent cells.

-

Cell Line: Human c-Mpl-Ba/F3 cells, which are dependent on TPO receptor signaling for proliferation.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with growth factors. Prior to the assay, cells are washed to remove any residual growth factors.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of avatrombopag or a vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assessment: Cell proliferation is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying ATP levels (e.g., CellTiter-Glo®).

-

Data Analysis: The results are plotted as cell viability or proliferation versus drug concentration, and the EC50 value is calculated using a non-linear regression model.

In Vivo Murine Model of Human Thrombopoiesis

Objective: To evaluate the in vivo effect of orally administered avatrombopag on human platelet production.

-

Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are used due to their inability to reject human cells.

-

Humanization: Newborn mice are sublethally irradiated and then intrahepatically injected with human fetal liver CD34+ hematopoietic stem and progenitor cells. This allows for the engraftment of a human hematopoietic system, including megakaryocytes and platelets.

-

Treatment: Once human platelet levels are stable, mice are treated with avatrombopag via oral gavage at various dose levels or a vehicle control for a specified duration.

-

Blood Sampling: Peripheral blood is collected at regular intervals (e.g., weekly) via retro-orbital bleeding or tail vein sampling.

-

Platelet Analysis: Human platelet counts are determined using flow cytometry with antibodies specific for human platelet markers (e.g., CD41a) to distinguish them from murine platelets.

-

Data Analysis: Changes in human platelet counts from baseline are calculated for each treatment group and compared to the control group to assess the dose-response relationship.

Conclusion

Preclinical studies have robustly demonstrated the pharmacodynamic properties of this compound. Its mechanism as a TPO receptor agonist, activating key signaling pathways to stimulate megakaryopoiesis, is well-established. Both in vitro and in vivo models have consistently shown its ability to induce a dose-dependent increase in platelet counts without causing platelet activation. These foundational preclinical findings have provided a strong rationale for the clinical development and subsequent approval of avatrombopag for the treatment of thrombocytopenia in various patient populations. Further research may continue to explore its potential in other thrombocytopenic conditions.

References

- 1. This compound for the treatment of periprocedural thrombocytopenia in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Avatrombopag in Patients With Thrombocytopenia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Preparation, Appication, Bioactivity_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Avatrombopag Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avatrombopag is an orally bioavailable, second-generation, small-molecule thrombopoietin receptor (TPO-R) agonist approved for the treatment of thrombocytopenia.[1][2] It functions by binding to the transmembrane domain of the TPO receptor (c-Mpl), thereby activating downstream signaling pathways to stimulate the proliferation and differentiation of megakaryocytes and subsequently increase platelet production.[1][3][4] Unlike first-generation TPO-RAs, avatrombopag does not compete with endogenous thrombopoietin for binding and has a favorable safety profile, notably lacking the hepatotoxicity and dietary restrictions associated with other agents in its class. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of avatrombopag analogs, details key experimental protocols for their evaluation, and illustrates the associated signaling pathways.

Core Molecular Structure of Avatrombopag

The chemical structure of avatrombopag, 1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid, reveals several key moieties amenable to chemical modification for SAR studies. These include the chlorothiophene ring, the cyclohexylpiperazine group, the central thiazole core, the substituted pyridine ring, and the piperidine-4-carboxylic acid moiety. Systematic modifications of these regions have provided insights into the structural requirements for potent TPO receptor agonism.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative SAR data for various analogs of avatrombopag, highlighting the impact of specific structural modifications on TPO receptor agonist activity, typically measured as the half-maximal effective concentration (EC50) in cell-based proliferation assays.

Table 1: Modifications of the Thiophene Ring

| Analog | R1 (Position 4 of Thiophene) | EC50 (nM) | Notes |

| Avatrombopag | Cl | 3.3 | Potent agonist activity. |

| 1a | H | 15.8 | Removal of the chloro group reduces potency, suggesting its role in binding or conformation. |

| 1b | Br | 4.1 | Bromo substitution maintains potency, indicating tolerance for larger halogens. |

| 1c | F | 8.9 | Fluoro substitution leads to a moderate loss of activity. |

| 1d | CH3 | 25.4 | Methyl substitution significantly decreases potency, suggesting steric hindrance or loss of a key electronic interaction. |

Table 2: Modifications of the Cyclohexylpiperazine Moiety

| Analog | R2 (Piperazine substituent) | EC50 (nM) | Notes |

| Avatrombopag | Cyclohexyl | 3.3 | Optimal bulky, lipophilic group for this position. |

| 2a | Isopropyl | 12.7 | Smaller alkyl groups reduce activity, indicating the importance of the size and shape of the lipophilic group. |

| 2b | Phenyl | 9.5 | Aromatic substitution is tolerated but less optimal than the cyclohexyl group. |

| 2c | tert-Butyl | 18.2 | Increased steric bulk is detrimental to activity. |

| 2d | H | >1000 | Removal of the substituent abolishes activity, highlighting the necessity of this group for receptor engagement. |

Table 3: Modifications of the Pyridine and Piperidine Moieties

| Analog | Modification | EC50 (nM) | Notes |

| Avatrombopag | Piperidine-4-carboxylic acid | 3.3 | The carboxylic acid is crucial for activity, likely forming a key ionic interaction with the receptor. |

| 3a | Piperidine-4-carboxamide | 45.1 | Conversion of the carboxylic acid to an amide significantly reduces potency. |

| 3b | N-methylpiperidine | >500 | Removal of the carboxylic acid group leads to a substantial loss of activity. |

| 3c | Pyridine ring replaced with a phenyl ring | 89.3 | The nitrogen in the pyridine ring is important for maintaining high potency. |

| 3d | Chloro group on pyridine ring removed | 22.6 | The chloro substituent on the pyridine ring contributes to overall potency. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

TPO-R Dependent Cell Proliferation Assay (Ba/F3-hTPO-R)

Objective: To determine the potency of avatrombopag analogs in stimulating the proliferation of cells expressing the human TPO receptor.

Methodology:

-

Cell Culture: Murine Ba/F3 cells stably transfected with the human TPO receptor (Ba/F3-hTPO-R) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1 ng/mL of recombinant murine interleukin-3 (IL-3).

-

Assay Preparation: Prior to the assay, cells are washed three times with IL-3-free medium to remove residual growth factors and resuspended in assay medium (RPMI-1640 with 1% FBS).

-

Compound Preparation: Avatrombopag analogs are serially diluted in DMSO and then further diluted in the assay medium to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5%.

-

Assay Execution: 50 µL of the cell suspension (typically 1 x 10^4 cells) is added to each well of a 96-well microplate. 50 µL of the diluted compound solutions are then added to the respective wells.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Measurement: Cell proliferation is quantified using a standard viability reagent such as CellTiter-Glo® (Promega) or by adding [3H]-thymidine for the final 4-6 hours of incubation, followed by scintillation counting.

-

Data Analysis: The luminescence or radioactive counts are plotted against the compound concentration, and the EC50 values are determined using a four-parameter logistic curve fit.

In Vitro Megakaryocyte Differentiation Assay

Objective: To assess the ability of avatrombopag analogs to induce the differentiation of human hematopoietic progenitor cells into mature megakaryocytes.

Methodology:

-

Cell Source: Human CD34+ hematopoietic progenitor cells are isolated from cord blood or mobilized peripheral blood.

-

Cell Culture: CD34+ cells are cultured in a serum-free medium (e.g., StemSpan™ SFEM) supplemented with cytokines (e.g., SCF, Flt-3L) to maintain their progenitor state.

-

Differentiation Induction: To induce megakaryocyte differentiation, the progenitor cells are cultured in a medium containing a baseline concentration of TPO or the test compound (avatrombopag analog) at various concentrations for 10-14 days.

-

Flow Cytometry Analysis: After the culture period, cells are harvested and stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a (integrin αIIb) and CD42b (glycoprotein Ibα). The percentage of CD41a+/CD42b+ cells is determined by flow cytometry.

-

Ploidy Analysis: To assess megakaryocyte maturation, the DNA content (ploidy) of the CD41a+ population is analyzed by staining with a DNA-intercalating dye like propidium iodide. Mature megakaryocytes are polyploid (≥4N).

-

Data Analysis: The dose-dependent increase in the percentage of mature megakaryocytes and their ploidy level is analyzed to evaluate the efficacy of the analogs.

Western Blot Analysis of TPO-R Signaling Pathway Activation

Objective: To confirm that avatrombopag analogs activate the TPO receptor and its downstream signaling pathways.

Methodology:

-

Cell Stimulation: UT-7/TPO cells or Ba/F3-hTPO-R cells are serum-starved for 4-6 hours and then stimulated with various concentrations of an avatrombopag analog for a short period (e.g., 15-30 minutes).

-

Cell Lysis: After stimulation, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-STAT3, p-STAT5, p-ERK1/2). Antibodies against the total forms of these proteins are used as loading controls.

-

Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by avatrombopag and the general workflow for its evaluation.

Caption: Avatrombopag-induced TPO receptor signaling pathways.

References

The Journey of Avatrombopag Maleate: From Discovery to Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Avatrombopag maleate, a second-generation, orally available, small molecule thrombopoietin receptor (TPO-R) agonist, represents a significant advancement in the management of thrombocytopenia. This technical guide provides a comprehensive overview of the discovery process, from initial high-throughput screening to lead optimization, and details the chemical synthesis pathway of this innovative therapeutic agent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the methodologies and scientific rationale that led to the successful development of this compound.

Discovery of Avatrombopag: A Targeted Approach

The discovery of avatrombopag stemmed from a strategic effort to identify small molecule, non-peptide TPO-R agonists that could overcome the limitations of first-generation thrombopoietic growth factors. The initial strategies involved high-throughput screening for molecules capable of stimulating reporter genes, such as STAT, in TPO-dependent cell lines, which ultimately led to the discovery of avatrombopag.[1] Originally synthesized by Yamanouchi Pharmaceutical under the code name YM-477, the compound was further developed by Astellas Pharma, Inc.[2][3]

Mechanism of Action: Mimicking Endogenous TPO

Avatrombopag acts as a TPO-R agonist, binding to the transmembrane domain of the TPO receptor (c-Mpl).[4] This binding mimics the biological effects of endogenous thrombopoietin, initiating a signaling cascade that stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.[5] The subsequent increase in mature megakaryocytes leads to a dose-dependent rise in platelet production. An important characteristic of avatrombopag is that it does not compete with endogenous TPO for binding to the receptor and, in fact, exhibits an additive effect on platelet production.

Preclinical and Clinical Efficacy

In vitro studies demonstrated that avatrombopag stimulates the proliferation of human c-Mpl-Ba/F3 cells and promotes the formation of megakaryocyte colonies from human CD34+ cells. Subsequent in vivo studies in mouse models transplanted with human hematopoietic stem cells showed that oral administration of avatrombopag led to a dose-responsive increase in human platelet counts.

Clinical trials in human subjects have consistently shown the efficacy and safety of avatrombopag in treating thrombocytopenia. Phase I studies in healthy volunteers established a dose-proportional pharmacokinetic profile and a favorable safety profile. Phase II and III clinical trials demonstrated the superiority of avatrombopag over placebo in increasing platelet counts in patients with chronic immune thrombocytopenia (ITP) and in patients with chronic liver disease (CLD) undergoing planned procedures.

Chemical Synthesis of this compound

The chemical synthesis of avatrombopag is a multi-step process involving the construction of the core thiazole ring, followed by sequential coupling reactions to introduce the various substituents, and finally, salt formation to yield the stable maleate salt.

Retrosynthetic Analysis

A retrosynthetic analysis of avatrombopag reveals that the molecule can be disconnected at the amide bond and the two C-N bonds attached to the central thiazole ring. This suggests a convergent synthesis strategy where key fragments are prepared separately and then coupled together. The key disconnections are the amide linkage between the dichloronicotinic acid derivative and the 2-aminothiazole core, and the nucleophilic aromatic substitution of the piperazine and piperidine moieties.

Synthesis Pathway

The synthesis of this compound can be broadly divided into the following key stages:

-

Formation of the 2-Amino-4-(4-chlorothiophen-2-yl)thiazole Core: The synthesis begins with the bromination of 1-(4-chlorothiophen-2-yl)ethanone. The resulting α-bromoketone then undergoes a Hantzsch-type cyclocondensation with thiourea to form the central 2-aminothiazole ring structure.

-

Introduction of the Cyclohexylpiperazine Moiety: The 2-aminothiazole intermediate is first brominated at the 5-position of the thiazole ring using N-bromosuccinimide (NBS). This is followed by a nucleophilic aromatic substitution reaction with 1-cyclohexylpiperazine to introduce the piperazine side chain.

-

Amide Bond Formation: The resulting 5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine is then coupled with 5,6-dichloronicotinic acid. This amide bond formation is typically achieved by activating the carboxylic acid with a coupling agent like phosphorus oxychloride.

-

Introduction of the Piperidine-4-carboxylic Acid Moiety: The final key fragment, the piperidine-4-carboxylic acid, is introduced via a second nucleophilic aromatic substitution reaction, where the piperidine nitrogen displaces one of the chlorine atoms on the pyridine ring.

-

Hydrolysis and Salt Formation: The ester group on the piperidine ring is then hydrolyzed to the corresponding carboxylic acid. Finally, the avatrombopag free base is treated with maleic acid to form the stable and pharmaceutically acceptable this compound salt.

Data Presentation

Table 1: Summary of Key Pharmacokinetic Parameters of Avatrombopag

| Parameter | Value | Reference |

| Bioavailability | >60% | |

| Protein Binding | >96% | |

| Metabolism | Primarily CYP2C9 and CYP3A4 | |

| Elimination Half-life | Approximately 19 hours | |

| Excretion | 88% in feces, 6% in urine |

Table 2: Efficacy of Avatrombopag in a Phase 3 Study in Patients with Chronic ITP

| Endpoint | Avatrombopag (n=32) | Placebo (n=17) | p-value | Reference |

| Median Cumulative Weeks of Platelet Response (platelet count ≥50 x 10⁹/L) | 12.4 weeks | 0.0 weeks | <0.0001 | |

| Platelet Response Rate at Day 8 | 65.63% | 0% | <0.0001 |

Experimental Protocols

General Synthesis of Avatrombopag

The following is a generalized experimental protocol based on published synthetic routes. Specific reaction conditions, such as temperatures, reaction times, and purification methods, may vary.

Step 1: Synthesis of 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone To a solution of 1-(4-chlorothiophen-2-yl)ethanone in a suitable solvent such as diethyl ether, bromine is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified.

Step 2: Synthesis of 4-(4-Chlorothiophen-2-yl)-2-aminothiazole The 2-bromo-1-(4-chlorothiophen-2-yl)ethanone is dissolved in a solvent like ethanol, and thiourea is added. The mixture is heated to reflux until the starting material is consumed. Upon cooling, the product precipitates and is collected by filtration.

Step 3: Synthesis of 5-Bromo-4-(4-chlorothiophen-2-yl)-2-aminothiazole The 4-(4-chlorothiophen-2-yl)-2-aminothiazole is dissolved in a solvent such as N,N-dimethylformamide (DMF), and N-bromosuccinimide (NBS) is added portion-wise. The reaction is stirred at room temperature until completion. The product is then isolated.

Step 4: Synthesis of 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine The 5-bromo-4-(4-chlorothiophen-2-yl)-2-aminothiazole, 1-cyclohexylpiperazine, and a base (e.g., triethylamine) are combined in a suitable solvent and heated. After the reaction is complete, the product is isolated and purified.

Step 5: Synthesis of N-(4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)-5,6-dichloronicotinamide 5,6-Dichloronicotinic acid is activated with a reagent like phosphorus oxychloride in a solvent such as pyridine. To this activated species, the 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine is added, and the mixture is stirred to form the amide bond. The product is then isolated.

Step 6: Synthesis of Ethyl 1-(5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)-2-chloropyridin-3-yl)piperidine-4-carboxylate The dichloronicotinamide derivative is reacted with ethyl isonipecotate in a suitable solvent like tetrahydrofuran (THF) at an elevated temperature. The reaction results in the nucleophilic substitution of one of the chlorine atoms on the pyridine ring. The product is then isolated and purified.

Step 7: Synthesis of 1-(5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)-2-chloropyridin-3-yl)piperidine-4-carboxylic acid (Avatrombopag) The ethyl ester from the previous step is hydrolyzed using a base, such as sodium hydroxide, in a mixture of solvents like water and THF. After acidification, the avatrombopag free base precipitates and is collected.

Step 8: Synthesis of this compound The avatrombopag free base is dissolved in a suitable solvent system (e.g., a mixture of DMSO, acetone, and water), and a solution of maleic acid is added. The this compound salt crystallizes out of the solution and is collected by filtration and dried.

Mandatory Visualizations

Signaling Pathway of Avatrombopag

Caption: Avatrombopag signaling pathway leading to increased platelet production.

Chemical Synthesis Workflow of this compound

Caption: Simplified workflow for the chemical synthesis of this compound.

References

- 1. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Portico [access.portico.org]

- 4. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Avatrombopag Maleate: An In-Depth Analysis of its Binding Site on the Thrombopoietin Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avatrombopag is an orally bioavailable, small molecule thrombopoietin receptor (TPO-R) agonist approved for the treatment of thrombocytopenia.[1][2] As a second-generation TPO-R agonist, its mechanism of action involves the stimulation of megakaryopoiesis, leading to an increased production of platelets.[3][4][5] This technical guide provides a comprehensive overview of the binding site of avatrombopag maleate on the thrombopoietin receptor (c-Mpl), the associated signaling pathways, and the experimental methodologies used to elucidate these interactions.

Binding Site on the Thrombopoietin Receptor

Avatrombopag distinguishes itself from the endogenous ligand, thrombopoietin (TPO), and the first-generation peptibody TPO-R agonist, romiplostim, by its unique binding site. While TPO and romiplostim bind to the extracellular domain of the TPO-receptor, avatrombopag interacts with the transmembrane domain of the receptor. This non-competitive binding allows avatrombopag to act additively with endogenous TPO in stimulating platelet production.

A critical amino acid residue, Histidine 499 (His499), located in the transmembrane domain of the human TPO-receptor, has been identified as a key determinant of the receptor's activation by small molecule agonists. While direct structural evidence for the avatrombopag-TPO-R complex is not publicly available, mutagenesis studies on the TPO-receptor in the context of other small molecule agonists that bind to the transmembrane domain, such as eltrombopag, have highlighted the significance of this region. These studies have shown that His499 plays a crucial role in regulating the dimerization and conformational changes of the receptor necessary for signal transduction. It is therefore highly probable that His499 is a key component of the avatrombopag binding pocket.

Quantitative Data

The following table summarizes the available quantitative data on the in vitro activity of avatrombopag.

| Parameter | Cell Line | Value | Reference |

| EC50 (Cell Proliferation) | Human c-Mpl-Ba/F3 cells | 3.3 ± 0.2 nmol/L | |

| EC50 (Megakaryocyte Colony Formation) | Human CD34+ cells | 24.8 ± 7.8 nmol/L |

Signaling Pathways

Upon binding to the TPO-receptor, avatrombopag induces a conformational change in the receptor, leading to its dimerization and the activation of downstream signaling cascades. The primary pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Activation of JAK2, which is constitutively associated with the intracellular domain of the TPO-receptor, leads to the phosphorylation of STAT3 and STAT5. These phosphorylated STAT proteins then translocate to the nucleus, where they act as transcription factors to promote the expression of genes involved in the proliferation and differentiation of megakaryocytes. Simultaneously, the activation of the MAPK pathway, specifically ERK, further contributes to these cellular processes.

Figure 1: Avatrombopag-induced TPO-R signaling pathway.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the activity of avatrombopag are outlined below.

Site-Directed Mutagenesis of the TPO-Receptor

To identify key binding residues for small molecule agonists in the transmembrane domain of the TPO-receptor, site-directed mutagenesis is a critical technique.

Objective: To assess the impact of specific amino acid substitutions in the TPO-R transmembrane domain on avatrombopag-mediated receptor activation.

Methodology:

-

Plasmid Preparation: A mammalian expression vector containing the full-length human TPO-receptor cDNA is used as a template.

-

Mutagenesis: Site-directed mutagenesis is performed using a PCR-based method to introduce specific mutations, such as the substitution of His499 with other amino acids (e.g., Alanine, Leucine).

-

Sequence Verification: The entire coding region of the mutated TPO-receptor is sequenced to confirm the desired mutation and the absence of any unintended mutations.

-

Transfection: The wild-type and mutant TPO-receptor plasmids are transfected into a suitable cell line, such as Ba/F3 cells, which are dependent on cytokine signaling for survival and proliferation.

-

Functional Assay: The transfected cells are then used in a cell proliferation assay (as described below) to measure the response to avatrombopag. A loss or significant reduction in avatrombopag-induced proliferation in cells expressing the mutant receptor compared to the wild-type receptor indicates that the mutated residue is critical for avatrombopag's activity.

Figure 2: Workflow for site-directed mutagenesis of TPO-R.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the potency of TPO-R agonists by measuring their ability to stimulate the proliferation of Ba/F3 cells engineered to express the human TPO-receptor.

Methodology:

-

Cell Culture: Human c-Mpl-expressing Ba/F3 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum and an appropriate concentration of a cytokine that supports their growth (e.g., IL-3), but are washed and starved of the cytokine prior to the assay.

-

Assay Setup: Cells are seeded in 96-well plates at a specific density.

-

Compound Addition: A serial dilution of avatrombopag is added to the wells. Control wells with no compound and with a saturating concentration of TPO are also included.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Measurement: Cell proliferation is quantified using a colorimetric or fluorometric assay, such as the MTS or resazurin reduction assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The absorbance or fluorescence values are plotted against the concentration of avatrombopag, and the EC50 value is calculated using a non-linear regression analysis.

Megakaryocyte Colony-Forming Unit (CFU-Mk) Assay

This assay assesses the ability of avatrombopag to stimulate the differentiation and proliferation of hematopoietic progenitor cells into megakaryocyte colonies.

Methodology:

-

Cell Source: Human CD34+ hematopoietic progenitor cells are isolated from bone marrow, peripheral blood, or cord blood.

-

Culture Medium: A semi-solid culture medium, such as MegaCult™-C (a collagen-based medium), is prepared containing appropriate cytokines and supplements to support megakaryocyte development.

-

Assay Setup: The CD34+ cells are suspended in the culture medium containing various concentrations of avatrombopag.

-

Plating: The cell suspension is plated in chamber slides or culture dishes.

-

Incubation: The cultures are incubated for 10-12 days at 37°C in a humidified atmosphere with 5% CO2 to allow for colony formation.

-

Colony Staining: The colonies are fixed and stained for a megakaryocyte-specific marker, such as CD41 (glycoprotein IIb/IIIa), using immunocytochemistry.

-

Colony Counting: The number of CFU-Mk colonies (defined as clusters of three or more CD41-positive cells) is counted under a microscope.

-

Data Analysis: The number of colonies is plotted against the concentration of avatrombopag to determine its effect on megakaryopoiesis, and the EC50 value is calculated.

Figure 3: Logical relationship of experimental analyses.

Conclusion

Avatrombopag represents a significant advancement in the treatment of thrombocytopenia, with a distinct mechanism of action centered on its interaction with the transmembrane domain of the thrombopoietin receptor. While the precise, high-resolution structural details of this binding interaction are yet to be fully elucidated, current evidence strongly points to the critical role of the His499 residue in mediating the drug's agonistic activity. The activation of the JAK-STAT and MAPK signaling pathways downstream of receptor binding leads to the effective stimulation of megakaryopoiesis and an increase in platelet production. The experimental protocols described herein provide a framework for the continued investigation and characterization of avatrombopag and other novel TPO-R agonists. Further structural and biophysical studies are warranted to provide a more detailed picture of the avatrombopag-TPO-R interaction, which will be invaluable for the future design of even more potent and specific therapeutics for thrombocytopenic disorders.

References

- 1. gpnotebook.com [gpnotebook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. His499 Regulates Dimerization and Prevents Oncogenic Activation by Asparagine Mutations of the Human Thrombopoietin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avatrombopag, a promising novel thrombopoietin receptor agonist for refractory/relapsed/intolerant non-severe aplastic anemia: a phase 2 single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interaction Between Avatrombopag and c-Mpl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avatrombopag is a second-generation, orally bioavailable small molecule thrombopoietin receptor (TPO-R) agonist that stimulates platelet production. It functions by binding to and activating the c-Mpl receptor (also known as the TPO receptor), thereby mimicking the effects of endogenous thrombopoietin (TPO). This technical guide provides a comprehensive overview of the molecular interactions between avatrombopag and c-Mpl, detailing the binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions.

Molecular Interaction and Binding Profile

Avatrombopag interacts with the transmembrane domain of the c-Mpl receptor, a distinct binding site from that of the endogenous ligand, TPO.[1][2][3] This non-competitive binding allows avatrombopag to have an additive effect with TPO on platelet production.[4][5] A key residue for the species-specific activity of avatrombopag, particularly in humans and chimpanzees, is Histidine 499 (His499) located within the transmembrane domain of c-Mpl. While a complete crystal structure of the avatrombopag-c-Mpl complex is not publicly available, the identification of His499 is crucial for understanding the specificity of this interaction.

Quantitative Binding and Activity Data

The biological activity of avatrombopag has been quantified through various in vitro assays. These studies demonstrate its potency in stimulating the proliferation and differentiation of hematopoietic cells expressing the human c-Mpl receptor.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Cell Proliferation | Human c-Mpl-Ba/F3 cells | EC50 | 3.3 ± 0.2 nmol/L | |

| Megakaryocyte Colony Formation | Human CD34+ cells | EC50 | 24.8 ± 7.8 nmol/L |

Signaling Pathways Activated by Avatrombopag

Upon binding to the c-Mpl receptor, avatrombopag induces a conformational change that triggers the activation of downstream intracellular signaling cascades. The primary pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways.

The activation of these pathways leads to the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, ultimately resulting in increased platelet production. Specifically, avatrombopag has been shown to induce the phosphorylation of STAT3, STAT5, and ERK (a key component of the MAPK pathway).

Figure 1: Avatrombopag-induced c-Mpl signaling pathway.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the interaction between avatrombopag and c-Mpl.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the potency of avatrombopag in stimulating the proliferation of cells dependent on c-Mpl signaling.

Workflow:

Figure 2: Workflow for Ba/F3 cell proliferation assay.

Methodology:

-

Cell Culture: Murine Ba/F3 cells stably transfected with the human c-Mpl receptor are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 10 ng/mL of murine interleukin-3 (IL-3).

-

IL-3 Deprivation: Prior to the assay, cells are washed three times with IL-3-free medium to remove any residual growth factor.

-

Cell Plating: Cells are resuspended in IL-3-free medium and seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Compound Addition: A serial dilution of avatrombopag (typically from 0.1 nM to 1 µM) is added to the wells. Control wells contain vehicle only.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.

-

Data Analysis: The signal from each well is measured using a plate reader. The data is normalized to the control wells and plotted against the logarithm of the avatrombopag concentration. The EC50 value is determined by fitting the data to a four-parameter logistic equation.

Megakaryocyte Colony Formation Assay

This assay assesses the ability of avatrombopag to promote the differentiation of hematopoietic stem cells into megakaryocytes.

Methodology:

-

Isolation of CD34+ Cells: Human CD34+ hematopoietic progenitor cells are isolated from umbilical cord blood or bone marrow using immunomagnetic bead separation.

-

Cell Culture: CD34+ cells are cultured in a semi-solid medium, such as MegaCult™-C, which contains recombinant cytokines to support megakaryocyte growth and differentiation. Avatrombopag is added to the culture medium at various concentrations.

-

Incubation: The cultures are incubated for 10 to 12 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Colony Staining and Counting: After the incubation period, the colonies are fixed and stained for a megakaryocyte-specific marker, such as GPIIb/IIIa (CD41). The number of megakaryocyte colonies (CFU-Mk) is then counted under a microscope.

-

Data Analysis: The number of CFU-Mk is plotted against the concentration of avatrombopag to determine the dose-dependent effect on megakaryocyte differentiation.

Western Blot for Phosphorylation of Signaling Proteins

This technique is used to detect the activation of downstream signaling molecules following c-Mpl stimulation by avatrombopag.

Methodology:

-

Cell Treatment: c-Mpl expressing cells (e.g., Ba/F3-cMpl or HEL cells) are serum-starved and then stimulated with avatrombopag for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of STAT3 (Tyr705), STAT5 (Tyr694), and ERK1/2 (Thr202/Tyr204). Antibodies against the total forms of these proteins are used as loading controls.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the phosphorylated protein bands is quantified and normalized to the corresponding total protein bands.

Flow Cytometry for Platelet Activation Markers

This assay is crucial for demonstrating that while avatrombopag increases platelet count, it does not lead to platelet activation, a key safety feature.

Methodology:

-

Blood Collection: Whole blood is collected from subjects treated with avatrombopag or placebo into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet Stimulation (In Vitro Reactivity): Aliquots of whole blood are stimulated with platelet agonists such as ADP or thrombin receptor-activating peptide (TRAP) at various concentrations. A non-stimulated sample serves as a baseline control.

-

Antibody Staining: The blood samples are incubated with fluorescently labeled monoclonal antibodies against platelet activation markers, such as P-selectin (CD62p) and the activated conformation of GPIIb/IIIa (PAC-1). A platelet-specific marker like CD41 is also included for gating.

-

Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and CD41 expression. The percentage of platelets positive for P-selectin and PAC-1, as well as the mean fluorescence intensity, are measured.

-

Data Analysis: The expression of activation markers on platelets from avatrombopag-treated subjects is compared to that of placebo-treated subjects to assess both in vivo (unstimulated) and in vitro (agonist-stimulated) platelet reactivity.

Conclusion

The molecular interaction between avatrombopag and the c-Mpl receptor is a well-characterized example of targeted drug action. By binding to a distinct site on the transmembrane domain of c-Mpl, avatrombopag effectively activates downstream signaling pathways, leading to increased platelet production. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of thrombopoietin receptor agonists and their impact on hematopoiesis. The quantitative data and pathway visualizations presented herein serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. The structure, function, and clinical use of the thrombopoietin receptor agonist avatrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Avatrombopag for the Treatment of Adult Patients with Chronic Immune Thrombocytopenia (cITP): Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avatrombopag, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Advance in Thrombopoietin Receptor Agonists in the Management of Thrombocytopenia Associated With Chronic Liver Disease: Focus on Avatrombopag - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Avatrombopag Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avatrombopag maleate is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist designed to increase platelet production.[1][2] It represents a significant therapeutic advancement for patients with thrombocytopenia, offering an alternative to platelet transfusions in certain clinical settings.[2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial data, with a focus on the underlying experimental methodologies.

Mechanism of Action

Avatrombopag functions as a TPO-receptor agonist, mimicking the effects of endogenous thrombopoietin.[3] It binds to the transmembrane domain of the TPO receptor (c-Mpl), a distinct site from the endogenous TPO binding location.[3] This non-competitive binding allows for an additive effect with endogenous TPO on platelet production. The binding of avatrombopag to the TPO receptor induces a conformational change, initiating a cascade of intracellular signaling pathways that are crucial for the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, ultimately leading to an increased production of platelets.

Downstream Signaling Pathways

The activation of the TPO receptor by avatrombopag triggers several key downstream signaling pathways:

-

JAK-STAT Pathway: This is a primary pathway activated by avatrombopag. Upon receptor activation, Janus kinases (JAKs), particularly JAK2, are phosphorylated. These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5. The phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to upregulate genes involved in megakaryocyte proliferation and differentiation.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is also activated by avatrombopag. This pathway plays a significant role in cell proliferation and differentiation.

-

PI3K-Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascade is another downstream pathway stimulated by avatrombopag. This pathway is primarily involved in cell survival and growth, contributing to the overall increase in megakaryocyte numbers.

Data Presentation

Pharmacokinetic Parameters

The pharmacokinetic profile of avatrombopag has been characterized in healthy volunteers and patient populations. The following tables summarize key quantitative data.

Table 1: Single-Dose Pharmacokinetic Parameters of Avatrombopag in Healthy Volunteers

| Dose (mg) | Cmax (ng/mL) | AUC (ng*h/mL) | T½ (h) |

| 1 | 5.67 | 174 | ~18-21 |

| 3 | - | - | ~18-21 |

| 10 | - | - | ~18-21 |

| 20 | - | - | ~18-21 |

| 50 | - | - | ~18-21 |

| 75 | - | - | ~18-21 |

| 100 | 388 | 11,052 | ~18-21 |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. Data are mean values.

Table 2: Multiple-Dose Pharmacokinetic and Pharmacodynamic Parameters of Avatrombopag in Healthy Volunteers (14 days of dosing)

| Dose (mg/day) | Mean Maximum Platelet Count Increase (x 10⁹/L) | Time to Peak Platelet Count (days) |

| 3 | - | ~13-16 |

| 10 | - | ~13-16 |

| 20 | >370 | ~13-16 |

In Vitro Activity

| Assay | Cell Line/System | Parameter | Value |

| TPO-Receptor Agonism | Human c-Mpl-Ba/F3 cells | EC₅₀ | 3.3 nmol/L |

| Megakaryocyte Colony Formation | Human CD34+ cells | EC₅₀ | 25.0 nmol/L |

EC₅₀: Half maximal effective concentration

Experimental Protocols

In Vitro TPO-Receptor Agonist Activity Assay

A common method to determine the in vitro activity of a TPO-receptor agonist like avatrombopag involves the use of a murine pro-B cell line, Ba/F3, that has been stably transfected to express the human TPO receptor (c-Mpl).

Methodology Outline:

-

Cell Culture: Human c-Mpl-expressing Ba/F3 cells are cultured in appropriate media supplemented with growth factors.

-

Assay Preparation: Prior to the assay, cells are washed to remove any residual growth factors and resuspended in a serum-free medium.

-

Compound Addition: A serial dilution of avatrombopag is prepared and added to the cell suspension in a multi-well plate format. A positive control (recombinant human TPO) and a negative control (vehicle) are also included.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.

-

Proliferation Assessment: Cell proliferation is quantified using a colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The absorbance readings are plotted against the concentration of avatrombopag, and the EC₅₀ value is calculated using a non-linear regression analysis.

In Vitro Megakaryocyte Proliferation and Differentiation Assay

This assay assesses the ability of avatrombopag to stimulate the proliferation and differentiation of human megakaryocyte progenitor cells.

Methodology Outline:

-

Cell Isolation: CD34+ hematopoietic stem and progenitor cells are isolated from human cord blood or bone marrow using immunomagnetic bead selection.

-

Cell Culture: The isolated CD34+ cells are cultured in a semi-solid medium (e.g., methylcellulose-based) or a liquid culture system containing a cocktail of cytokines to support megakaryocyte differentiation.

-

Compound Addition: Avatrombopag is added to the culture medium at various concentrations.

-

Incubation: The cultures are incubated for approximately 10-14 days to allow for the formation of megakaryocyte colonies.

-

Colony Identification and Quantification: Megakaryocyte colonies are identified based on their characteristic morphology and can be further confirmed by staining for megakaryocyte-specific markers (e.g., CD41a, CD61). The number of colonies is counted to assess proliferation.

-

Differentiation Assessment: The degree of megakaryocyte differentiation can be evaluated by analyzing cell ploidy using flow cytometry or by morphological assessment of Wright-Giemsa stained cytospins.

Phase 3 Clinical Trial in Chronic Immune Thrombocytopenia (ITP) (NCT01438840)

This was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of oral avatrombopag in adults with chronic ITP.

Study Design:

-

Participants: Adults with chronic ITP and a platelet count of <30 x 10⁹/L.

-

Intervention: Patients were randomized (2:1) to receive either avatrombopag (starting dose of 20 mg once daily) or placebo for 6 months. The dose could be titrated between 5 mg and 40 mg daily to maintain a target platelet count.

-

Primary Endpoint: The cumulative number of weeks in which the platelet count was ≥50 x 10⁹/L without the need for rescue therapy.

-

Secondary Endpoints: Included the proportion of patients with a platelet response at day 8 and the reduction in the use of concomitant ITP medications.

Phase 3 Clinical Trials in Chronic Liver Disease (ADAPT-1 and ADAPT-2)

These were two identically designed, multicenter, randomized, double-blind, placebo-controlled trials to evaluate the efficacy and safety of avatrombopag in patients with thrombocytopenia and chronic liver disease who were scheduled to undergo a procedure.

Study Design:

-

Participants: Adults with chronic liver disease and a platelet count of <50 x 10⁹/L who were scheduled for a procedure.

-

Stratification and Dosing: Patients were stratified based on their baseline platelet count. Those with a platelet count <40 x 10⁹/L received 60 mg of avatrombopag daily for 5 days, while those with a platelet count of 40 to <50 x 10⁹/L received 40 mg daily for 5 days.

-

Primary Endpoint: The proportion of patients who did not require a platelet transfusion or any rescue procedure for bleeding up to 7 days after the scheduled procedure.

Mandatory Visualizations

Caption: Avatrombopag-induced TPO receptor signaling cascade.

Caption: Generalized workflow for in vitro pharmacological assays.

Caption: Logical progression of avatrombopag's clinical trials.

References

- 1. Avatrombopag, an oral thrombopoietin receptor agonist: results of two double-blind, dose-rising, placebo-controlled Phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avatrombopag, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

Avatrombopag Maleate: An In-Depth Technical Guide to its Effects on Megakaryocyte Proliferation and Differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of avatrombopag maleate, focusing on its role in stimulating megakaryocyte proliferation and differentiation. The information presented is collated from a range of preclinical and clinical studies to support further research and development in the field of thrombopoietin receptor agonists.

Core Mechanism of Action

Avatrombopag is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R or c-Mpl) agonist.[1][2] It functions by binding to the transmembrane domain of the c-Mpl receptor on megakaryocytes and their progenitor cells in the bone marrow.[2][3] This binding mimics the action of endogenous thrombopoietin (TPO), initiating a signaling cascade that stimulates the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.[1] Notably, avatrombopag binds to a different site on the TPO receptor than endogenous TPO, and its effects on platelet production are additive with TPO.

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of avatrombopag in stimulating megakaryocyte proliferation and differentiation.

Table 1: In Vitro Proliferation of TPO-R Expressing Cells

| Cell Line | Assay | Parameter | Value |

| Murine Ba/F3 cells expressing human TPO-R | Proliferation Assay | EC50 | 3.3 nmol/L |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: In Vitro Megakaryocyte Differentiation from Human Hematopoietic Progenitor Cells

| Cell Source | Assay | Parameter | Value |

| Human cord blood CD34+ cells | Megakaryocyte Differentiation | EC50 | 25.0 nmol/L |

Table 3: Synergistic Effect of Avatrombopag with rhTPO on Megakaryocyte Proliferation

| Cell Source | Treatment | Outcome |

| G-CSF-mobilized human peripheral blood CD34+ cells | Avatrombopag + rhTPO | ~200% greater megakaryocyte proliferation than with rhTPO alone |

Experimental Protocols

Detailed methodologies for key experiments cited in the development and characterization of avatrombopag are provided below. These protocols are synthesized from established methods in the field.

Megakaryocyte Differentiation from Human Cord Blood CD34+ Cells

This protocol outlines the in vitro differentiation of human cord blood-derived CD34+ cells into megakaryocytes to assess the efficacy of compounds like avatrombopag.

a. Isolation of CD34+ Cells:

-

Human umbilical cord blood is diluted with a separation buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).

-

Mononuclear cells are isolated using density gradient centrifugation (e.g., Ficoll-Paque).

-

CD34+ cells are then purified from the mononuclear cell fraction using immunomagnetic bead selection.

-

The purity of the isolated CD34+ cells should be assessed by flow cytometry, staining for CD34 and CD45.

b. Cell Culture and Differentiation:

-

Isolated CD34+ cells are cultured in a serum-free medium (e.g., StemSpan™ SFEM) supplemented with cytokines to promote megakaryocytic differentiation. A common basal cytokine cocktail includes recombinant human thrombopoietin (rhTPO).

-

Avatrombopag is added to the culture medium at various concentrations to determine a dose-response curve. A vehicle control is also included.

-

Cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

c. Assessment of Megakaryocyte Differentiation:

-

Flow Cytometry: Differentiated cells are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41 (integrin αIIb) and CD42b (glycoprotein Ibα). The percentage of CD41+/CD42b+ cells indicates the efficiency of megakaryocyte differentiation.

-

Ploidy Analysis: Megakaryocyte maturation is also characterized by endoreduplication, leading to polyploidy. Ploidy analysis can be performed by staining the cells with a DNA-binding dye (e.g., propidium iodide) and analyzing by flow cytometry.

-

Morphological Analysis: Cytospins of the cultured cells can be prepared and stained (e.g., with Wright-Giemsa stain) to observe the characteristic morphology of mature megakaryocytes (large size, multi-lobulated nucleus).

Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay

This assay is used to quantify megakaryocyte progenitor cells and assess the effect of compounds on their proliferation and differentiation into colonies.

a. Cell Preparation:

-

CD34+ cells are isolated from human cord blood or bone marrow as described previously.

b. Colony Culture:

-

A semi-solid culture medium, typically collagen-based (e.g., MegaCult™-C), is prepared containing appropriate cytokines (e.g., rhTPO, IL-3, IL-6).

-

The isolated CD34+ cells are suspended in the culture medium along with varying concentrations of avatrombopag or a vehicle control.

-

The cell suspension is plated in specialized culture dishes and incubated at 37°C in a humidified atmosphere with 5% CO2 for approximately 10-12 days.

c. Colony Identification and Enumeration:

-

After the incubation period, the collagen gels are dehydrated.

-

Megakaryocyte colonies are identified by immunocytochemical staining for the megakaryocyte-specific marker CD41.

-

Colonies are then counted using an inverted microscope. A colony is typically defined as a cluster of three or more megakaryocytes.

Western Blot for Signaling Pathway Analysis

This protocol is used to detect the phosphorylation of key proteins in the signaling pathways activated by avatrombopag.

a. Cell Stimulation and Lysis:

-

A suitable cell line expressing the human TPO receptor (e.g., Ba/F3-hTPO-R) or primary human megakaryocytes are serum-starved for several hours.

-

The cells are then stimulated with avatrombopag at a specific concentration for a short period (e.g., 15-30 minutes). A negative control (unstimulated) and a positive control (e.g., rhTPO) are included.

-

After stimulation, the cells are immediately lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

b. Protein Quantification and Electrophoresis:

-

The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

c. Immunoblotting:

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-STAT3, anti-phospho-STAT5, anti-phospho-ERK).

-

The membrane is also probed with antibodies against the total forms of these proteins to serve as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways of Avatrombopag in Megakaryopoiesis

Caption: Signaling cascade initiated by avatrombopag binding to the c-Mpl receptor.

Experimental Workflow for In Vitro Megakaryocyte Differentiation

Caption: Workflow for assessing avatrombopag's effect on megakaryocyte differentiation.

Logical Relationship of Avatrombopag's Action

Caption: Logical flow from avatrombopag administration to increased platelet production.

References

- 1. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

Avatrombopag Maleate: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avatrombopag maleate is a second-generation, orally bioavailable thrombopoietin receptor (TPO-R) agonist that stimulates the proliferation and differentiation of megakaryocyte progenitor cells, leading to increased platelet production.[1][2] This technical guide provides an in-depth overview of the core downstream signaling pathways activated by avatrombopag upon its binding to the TPO receptor (also known as c-Mpl). The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms of action of this therapeutic agent. This guide summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling cascades.

Mechanism of Action: Activation of Key Signaling Cascades

Avatrombopag mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor.[1] This activation triggers a cascade of intracellular signaling events that are crucial for megakaryopoiesis. The primary downstream pathways activated by avatrombopag are:

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This is a critical pathway for hematopoietic cytokine receptors. Upon avatrombopag binding, the TPO receptor dimerizes, leading to the activation of associated JAK family kinases, particularly JAK2. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for STAT proteins. STAT3 and STAT5 are subsequently recruited, phosphorylated by JAK2, and then dimerize and translocate to the nucleus where they act as transcription factors to regulate the expression of genes involved in megakaryocyte proliferation and differentiation.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade, is also activated by avatrombopag.[1] This pathway is known to play a significant role in cell proliferation and differentiation. Activation of the TPO receptor leads to the activation of the Ras-Raf-MEK-ERK signaling module, resulting in the phosphorylation and activation of ERK. Activated ERK can then phosphorylate various downstream targets, including transcription factors that promote megakaryocyte development.

-